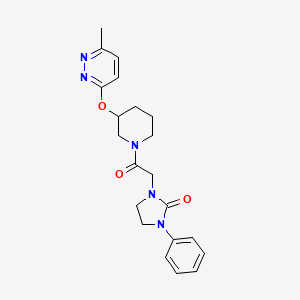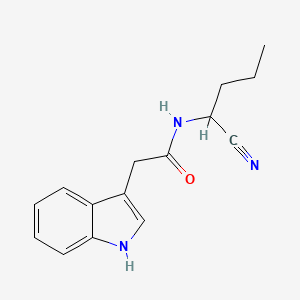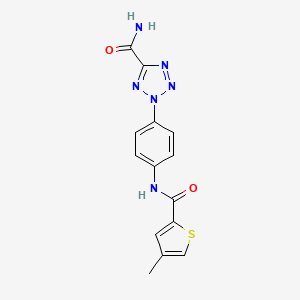
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a complex organic compound characterized by its intricate structure that integrates various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one generally involves multiple steps. One common approach starts with the preparation of the 6-Methylpyridazin-3-yl derivative, which is then reacted with piperidine to form the intermediate 3-((6-Methylpyridazin-3-yl)oxy)piperidine. This intermediate undergoes further reaction with an oxoethyl compound to introduce the 2-oxoethyl group, ultimately forming the desired imidazolidin-2-one ring. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate these steps effectively.
Industrial Production Methods: On an industrial scale, the production methods may involve optimizations to improve yield and purity, such as the use of automated synthesis equipment and high-throughput screening methods. Industrial synthesis may also incorporate sustainable practices by using less hazardous reagents and recycling solvents to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Introducing an oxidizing agent can transform specific functional groups within the compound.
Reduction: Reducing agents can be used to modify the compound’s oxidation state.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon are often used. The reactions typically require controlled temperatures and specific solvents, which can influence the reaction pathways and the products formed.
Major Products: The major products depend on the specific reactions carried out. For instance, an oxidation reaction might introduce additional oxygen atoms, altering the molecular structure and potentially enhancing or reducing certain properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a model for studying complex organic reactions and mechanisms. It can also be used in developing new synthetic methodologies and catalysts.
Biology: Biologically, the compound might be explored for its interactions with various biomolecules, aiding in the development of pharmaceuticals or as a tool in biochemical research.
Medicine: In medicine, the compound’s unique structure might make it a candidate for drug development, particularly for targeting specific pathways or receptors involved in disease processes.
Industry: In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through its functional groups. This interaction can modulate the activity of these targets, influencing biological pathways and cellular processes. The detailed pathways and targets would be elucidated through experimental studies, such as binding assays and molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one might exhibit unique properties due to its specific functional group arrangement. Other compounds with similar structures include those with variations in the piperidine or imidazolidinone rings, which could alter their reactivity and applications. For example, compounds like 1-(2-(3-(Phenylmethyl)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one may show different biological activities and synthetic pathways due to the different substituents.
Conclusion
This compound is a versatile and complex compound with significant potential in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing study and development.
Eigenschaften
IUPAC Name |
1-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-16-9-10-19(23-22-16)29-18-8-5-11-24(14-18)20(27)15-25-12-13-26(21(25)28)17-6-3-2-4-7-17/h2-4,6-7,9-10,18H,5,8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVRVBSCLADVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/new.no-structure.jpg)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2905157.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2905159.png)
![N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)
![1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)

![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2905168.png)


![ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate](/img/structure/B2905173.png)
![N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2905174.png)
